molecular formula C18H23FN6 B6441507 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2640889-66-1

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B6441507
CAS No.: 2640889-66-1
M. Wt: 342.4 g/mol
InChI Key: LBWKQZLIINEHGK-UHFFFAOYSA-N
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Description

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C18H23FN6 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.19682292 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a synthetic organic compound with a complex structure that integrates a tetrahydroquinazoline core and a piperazine moiety substituted with a fluorinated pyrimidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C18H23FN6
  • Molecular Weight : 342.4 g/mol
  • Structural Features : The presence of a fluorine atom and dimethyl groups enhances lipophilicity, which may influence its interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

  • Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth.
  • Antidepressant Effects : The piperazine moiety is often associated with antidepressant properties.
  • Inhibition of Enzymatic Activity : Some derivatives have been explored for their ability to inhibit phosphodiesterases (PDEs), which play critical roles in various signaling pathways .

The exact mechanism of action for this specific compound remains under investigation; however, it is hypothesized that the unique structural features allow for selective interactions with biological targets. Interaction studies using techniques such as molecular docking simulations are essential for elucidating these mechanisms and optimizing the compound for therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-FluoroquinazolineFluorinated quinazoline coreAntitumor activity
2-Methylpyrimidine derivativesMethyl groups on pyrimidineAntihistaminic properties
Piperazine-based compoundsPiperazine ringAntidepressant effects

Properties

IUPAC Name

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN6/c1-12-16(19)18(23-13(2)22-12)25-9-7-24(8-10-25)17-14-5-3-4-6-15(14)20-11-21-17/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWKQZLIINEHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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